N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide
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Overview
Description
N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The compound “N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide” is a pyridine derivative. Pyridine derivatives are known to exhibit a wide range of biological activities and are found in many pharmaceutical drugs . They can interact with various biological targets, but without specific studies, it’s hard to determine the exact target of this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, pyridine derivatives can interact with their targets through various types of chemical interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways affected by this compound. Pyridine derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on various factors such as its chemical structure, solubility, stability, and the presence of functional groups. For instance, the cyano and carboxamide groups in the compound could potentially influence its solubility and stability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. Pyridine derivatives are known to exhibit a wide range of biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For instance, the stability of the compound could be affected by the pH of the environment due to the presence of the carboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide typically involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide in the presence of trimethylamine to yield the desired thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thieno ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against strains like E. coli and B.
Medicine: Explored for potential therapeutic applications, including antiplasmodial activity against malaria.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridine derivatives: Known for their wide range of pharmacological properties and are often used in drug development.
Uniqueness
N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-8-7-9(2)16-13-11(8)10(3)12(19-13)14(18)17(4)6-5-15/h7H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZHMBTRBRJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)CC#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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